(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a phenyl group, two ethoxy groups, and a propanedinitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4,4-diethoxy-3-phenylbutan-2-one with malononitrile in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
Scientific Research Applications
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
(4,4-Diethoxy-3-methylbutan-2-ylidene)propanedinitrile: Similar but with a methyl group instead of a phenyl group.
Uniqueness
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
84596-15-6 |
---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-(4,4-diethoxy-3-phenylbutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H20N2O2/c1-4-20-17(21-5-2)16(13(3)15(11-18)12-19)14-9-7-6-8-10-14/h6-10,16-17H,4-5H2,1-3H3 |
InChI Key |
UPDIFNWHSUCONP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C1=CC=CC=C1)C(=C(C#N)C#N)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.